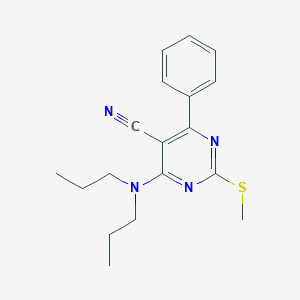
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one, also known as MPP, is a small molecule that has been studied extensively for its potential use in scientific research. MPP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigators in a range of fields. In
Wirkmechanismus
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a reduction in the activity of the receptor and a downstream effect on the biological processes that are regulated by the receptor. The exact mechanism by which 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one interacts with the receptor is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor's binding pocket.
Biochemical and Physiological Effects:
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have a range of biochemical and physiological effects, many of which are related to its ability to modulate adenosine receptor activity. For example, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to reduce inflammation in a range of animal models, likely due to its ability to block the adenosine A1 receptor, which is known to play a role in inflammation. 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has also been shown to have analgesic effects, reducing pain in animal models of various types of pain. Additionally, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have effects on sleep, with studies showing that 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one can increase wakefulness and reduce sleep time in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has several advantages as a tool for scientific research. First, it is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes. However, there are also limitations to the use of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one in lab experiments. For example, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results. Additionally, the effects of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one on different biological processes can be complex and difficult to predict, requiring careful experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one. One area of interest is the development of more selective adenosine A1 receptor antagonists that can be used to investigate the specific role of this receptor in different biological processes. Additionally, there is interest in investigating the effects of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one on other adenosine receptor subtypes, as well as other G protein-coupled receptors. Finally, there is interest in investigating the potential therapeutic applications of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one, particularly in the treatment of inflammation and pain. Overall, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is a promising tool for scientific research, and further investigation of its properties and potential applications is warranted.
Synthesemethoden
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with 2-chloro-6-phenylpyrimidine-4-one. The resulting product can be purified through recrystallization to obtain 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one in its final form. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one for their experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been used in a variety of scientific research applications due to its ability to modulate a range of biological processes. One of the most common uses of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is as a tool to study the function of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a critical role in a range of physiological processes, including sleep, pain, and inflammation. 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to be a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes.
Eigenschaften
Produktname |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H18N4O/c1-18-7-9-19(10-8-18)15-16-13(11-14(20)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
InChI-Schlüssel |
WWQJFONSHVJSCJ-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)




![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)